

# 3,4,5-Tribromoaniline molecular weight and formula

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Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853

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## In-Depth Technical Guide to 3,4,5-Tribromoaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of substituted anilines is crucial for the synthesis of novel compounds. This guide provides a detailed overview of the molecular properties and a potential synthetic pathway for **3,4,5**-tribromoaniline.

### **Core Molecular Data**

**3,4,5-Tribromoaniline** is a halogenated aromatic amine with the following key identifiers and properties:

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>3</sub> N
Molecular Weight	329.81 g/mol
CAS Number	609-16-5
IUPAC Name	3,4,5-tribromoaniline
Canonical SMILES	C1=C(C=C(C(=C1Br)Br)Br)N



## **Synthetic Pathway Overview**

A plausible synthetic route to **3,4,5-tribromoaniline** involves a multi-step process commencing from p-nitroaniline. This pathway includes the synthesis of an intermediate, **3,4,5-tribromonitrobenzene**, followed by its reduction to the final product.

## **Experimental Protocols**

Step 1: Synthesis of 3,4,5-Tribromonitrobenzene from 2,6-Dibromo-4-nitroaniline

This initial step involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a Sandmeyer-type reaction.

#### Methodology:

- A solution of 2,6-dibromo-4-nitroaniline (47.2 g) in acetic acid (1.6 L) is prepared.
- With stirring and cooling in an ice bath to maintain a temperature of 20°C, this solution is slowly added to a solution of sodium nitrite (12 g) in concentrated sulfuric acid (85 ml).
- The resulting mixture is stirred for an additional 20 minutes at ambient temperature.
- The prepared diazonium salt solution is then slowly added, with continued stirring and ice cooling, to a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).
- After the addition is complete, the mixture is stirred for another 30 minutes.
- The reaction mixture is then diluted with water, leading to the precipitation of the product.
- The precipitate is collected by filtration and washed with water.
- The crude 3,4,5-tribromonitrobenzene can be further purified by recrystallization from methanol.

#### Step 2: Reduction of 3,4,5-Tribromonitrobenzene to **3,4,5-Tribromoaniline**

The reduction of the nitro group to an amine is a standard transformation in organic synthesis, often accomplished using tin(II) chloride in an acidic medium.



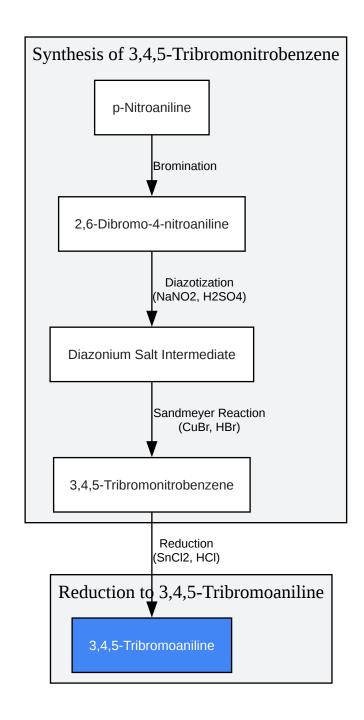
#### Methodology:

- In a round-bottom flask equipped with a reflux condenser, 3,4,5-tribromonitrobenzene is dissolved in a suitable solvent such as ethanol.
- An excess of tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) is added to the solution.
- Concentrated hydrochloric acid is then carefully added to the mixture.
- The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then made basic by the slow addition of a concentrated sodium hydroxide solution, which precipitates tin salts.
- The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **3,4,5-tribromoaniline**.
- Further purification can be achieved by recrystallization or column chromatography.

## **Synthesis Workflow Diagram**

The following diagram illustrates the logical flow of the synthesis of **3,4,5-tribromoaniline** from p-nitroaniline, a potential precursor to the starting material of the detailed protocol.





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Caption: Synthetic pathway from p-nitroaniline to **3,4,5-tribromoaniline**.

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